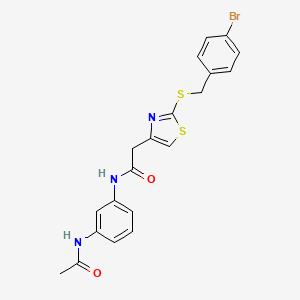
N-(3-acetamidophenyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetamidophenyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, ABT-737, and is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins.
Scientific Research Applications
Antitumor Activity
N-(3-acetamidophenyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide and its derivatives have been extensively studied for their potential antitumor activities. For example, derivatives of this compound have shown considerable anticancer activity against various cancer cell lines, highlighting their potential in cancer therapy research. Studies like those conducted by Yurttaş et al. (2015) and Evren et al. (2019) have synthesized and evaluated similar compounds for their antitumor properties, offering insights into their application in cancer treatment (Yurttaş, Tay, & Demirayak, 2015; Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of derivatives of N-(3-acetamidophenyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide. Compounds in this class have been shown to be effective against a range of bacterial and fungal species, suggesting their potential use in developing new antimicrobial agents. Research by Singh and Vedic (2015) is a notable example, demonstrating the compound's effectiveness against various microorganisms (Singh & Vedic, 2015).
Optoelectronic Properties
Thiazole-based derivatives, including those related to N-(3-acetamidophenyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide, have been explored for their optoelectronic properties. These studies are crucial in advancing materials science, particularly in the development of new electronic and photonic materials. Camurlu and Guven (2015) have contributed to this field with their research on thiazole-containing monomers and their optoelectronic characteristics (Camurlu & Guven, 2015).
Kinase Inhibitory and Anticancer Activities
The compound and its derivatives have been studied for their kinase inhibitory and anticancer activities. These studies provide a deeper understanding of the compound's mechanism of action and its potential therapeutic applications in cancer treatment. The research by Fallah-Tafti et al. (2011) is an example, where they explored the compound's Src kinase inhibitory and anticancer activities (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2S2/c1-13(25)22-16-3-2-4-17(9-16)23-19(26)10-18-12-28-20(24-18)27-11-14-5-7-15(21)8-6-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIXCMAEIFNXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole](/img/structure/B2462231.png)
![(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2462233.png)
![N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2462239.png)
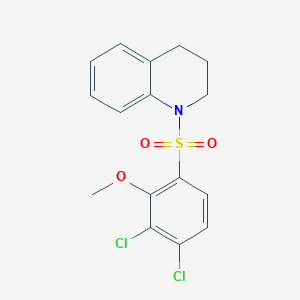
![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2462242.png)
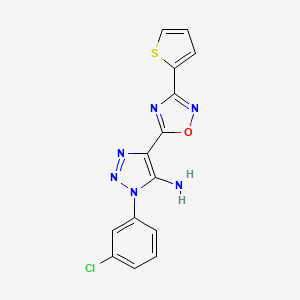

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462247.png)
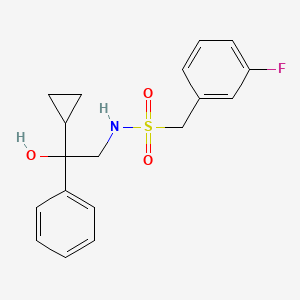
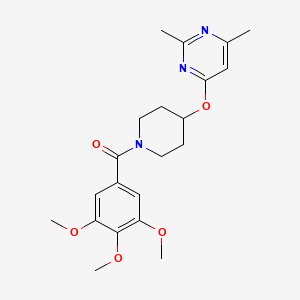

![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2462251.png)
![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile](/img/structure/B2462252.png)
